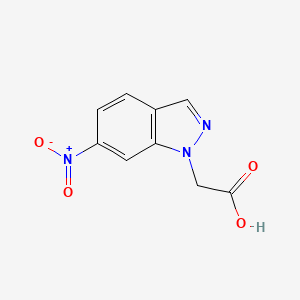

2-(6-nitro-1H-indazol-1-yl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

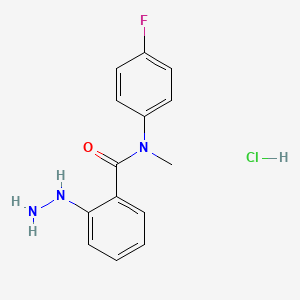

“2-(6-nitro-1H-indazol-1-yl)acetic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C9H7N3O4 and a molecular weight of 221.17 .

Synthesis Analysis

The synthesis of indazole compounds, which includes “2-(6-nitro-1H-indazol-1-yl)acetic acid”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “2-(6-nitro-1H-indazol-1-yl)acetic acid” is based on the indazole core, which is a heterocyclic compound that contains a five-membered ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis

The chemical reactions involving indazole compounds have been studied extensively. These reactions include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Wissenschaftliche Forschungsanwendungen

1. Antinociceptive and Cardiovascular Effects

Indazole derivatives, including 6-nitro indazole, have been characterized for their antinociceptive effects in various assays, suggesting potential applications in pain management. These studies also explore their cardiovascular effects, demonstrating no significant impact on mean arterial pressure or vasodepressor effects (Moore et al., 1993).

2. Chemical Synthesis and Structural Characterization

Research has been conducted on the synthesis and structural characterization of 1- and 2-substituted indazoles, including derivatives with ester and carboxylic acid groups. This is crucial for understanding their chemical properties and potential applications (Teixeira et al., 2006).

3. Corrosion Inhibition Properties

A study on the corrosion inhibition application of a new indazole derivative on mild steel in acidic media highlights the potential of these compounds in protecting metals against corrosion, complemented by theoretical studies (Boulhaoua et al., 2021).

4. Antiproliferative and Antibacterial Activity

New substituted benzo[g]indazoles with nitro groups have been synthesized and evaluated for their antiproliferative activity against cancer cell lines and antibacterial activity, suggesting a potential role in medical research and therapy (Cuartas et al., 2019).

5. Synthesis of Novel Molecule-Targeting Angiogenesis Inhibitors

Research includes the synthesis of key intermediates like 2,3-diethyl-6-nitro-2H-indazole, aimed at developing novel molecule-targeting angiogenesis inhibitors with potent anti-tumor activity and low toxicity (Zhongshi, 2010).

Zukünftige Richtungen

The future directions in the research of indazole compounds, including “2-(6-nitro-1H-indazol-1-yl)acetic acid”, involve the development of new synthetic approaches to overcome the challenges in the current methods, such as lower yields and undesirable byproducts . There is also a focus on exploring the broad range of chemical and biological properties of indazole compounds for potential medicinal applications .

Eigenschaften

IUPAC Name |

2-(6-nitroindazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O4/c13-9(14)5-11-8-3-7(12(15)16)2-1-6(8)4-10-11/h1-4H,5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPCLJQBZJYUNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])N(N=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)

![Ethyl 2-[2-[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2599326.png)

![2-[4-(Trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2599333.png)

![4,4,4-Trifluoro-2-[(4-fluoroanilino)methylidene]-1-(2-thienyl)butane-1,3-dione](/img/structure/B2599339.png)

![2-[Chloro(difluoro)methyl]-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B2599341.png)

![N-(2-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2599343.png)

![1-(Dimethylamino)-3-[(4-fluorophenyl)methyl]thiourea](/img/structure/B2599344.png)